molecular formula C15H13BrFNO3 B5527851 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime

3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime

Cat. No. B5527851
M. Wt: 354.17 g/mol
InChI Key: XYURKKSGVYRMOP-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Radiosynthesis and Biodistribution

Compounds with similar structural functionalities have been used in the radiosynthesis of novel prosthetic groups for positron emission tomography (PET) imaging. For example, fluorinated aldehyde-containing groups have been conjugated with peptides for quantitative receptor imaging, showcasing the potential for diagnostic applications in medicine (Glaser et al., 2008).

Synthetic Methodologies

Research into the synthesis of methoxybenzoate derivatives from bromo-fluorotoluene demonstrates the utility of such compounds in chemical synthesis, potentially leading to the development of pharmaceuticals or materials with unique properties (Chen Bing-he, 2008).

Structural and Molecular Analysis

The study of methoxybenzaldehyde oxime derivatives has provided insights into their crystal structures and hydrogen-bonding patterns, relevant for the design and development of new materials with specific molecular configurations (Gomes et al., 2018).

Antioxidant Properties

Bromophenols, with structural similarities, isolated from red algae have been studied for their antioxidant activity, indicating potential applications in preventing oxidative stress and related diseases (Olsen et al., 2013).

Anticancer Research

The synthesis and evaluation of compounds containing methoxy and bromo groups for anticancer activity highlight the potential therapeutic applications of such chemicals in treating various cancers (Bekircan et al., 2008).

Mechanism of Action

The mechanism of action of 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is not specified in the available resources. If this compound has biological activity, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde are not specified in the available resources. Potential areas of interest could include exploring its synthetic applications, studying its reactivity, or investigating any biological activity .

properties

IUPAC Name

(NE)-N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO3/c1-20-14-7-11(8-18-19)6-13(16)15(14)21-9-10-2-4-12(17)5-3-10/h2-8,19H,9H2,1H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYURKKSGVYRMOP-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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